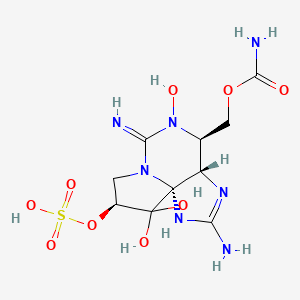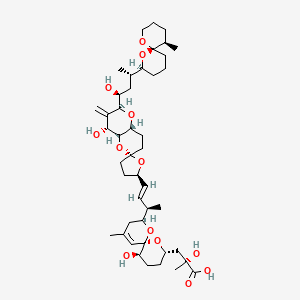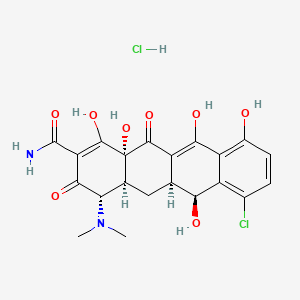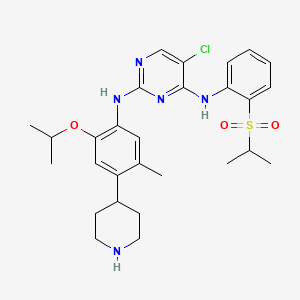
Acetylvirescenine
Vue d'ensemble
Description
Acetylvirescenine is a natural product found in Aconitum napellus . It has a molecular formula of C25H39NO7 . The IUPAC name for Acetylvirescenine is [(1S,2R,3R,4S,5R,6S,8R,9R,10S,13S,16S,17R)-11-Ethyl-8,9,16-trihydroxy-6-methoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] acetate .
Molecular Structure Analysis
The molecular weight of Acetylvirescenine is 465.6 g/mol . The exact mass is 465.27265258 g/mol . The structure of Acetylvirescenine includes several functional groups and rings, which contribute to its complex structure .
Physical And Chemical Properties Analysis
Acetylvirescenine has several computed properties. It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 8 . It also has a Rotatable Bond Count of 6 . The Topological Polar Surface Area is 109 Ų . The XLogP3-AA is -0.1 .
Applications De Recherche Scientifique
Epigenetic Regulation : Acetylvirescenine may be involved in lysine acetylation, a key mechanism in regulating chromatin structure. Aberrant acetylation levels have been linked to the development of several diseases. Acetyl-lysine modifications create docking sites for bromodomains on proteins, playing a role in the acetylation-dependent assembly of transcriptional regulator complexes. This is crucial for initiating transcriptional programs leading to phenotypic changes, with potential applications in drug discovery for oncology, inflammation, and viral infections (Filippakopoulos & Knapp, 2014).
Pharmaceutical Drug Production : Acetylvirescenine might be involved in the production of N-Acetyl-d-neuraminic acid (Neu5Ac), a precursor for pharmaceutical drugs like zanamivir, used in treating and preventing influenza virus infections. This highlights its potential application in efficient biocatalysis processes for drug synthesis (Zhang et al., 2010).
Cellular Function Regulation : The role of acetylation in cellular function regulation is significant, as it targets protein complexes and co-regulates major cellular functions. Lysine acetylation is a reversible posttranslational modification playing a key role in regulating gene expression. It targets large macromolecular complexes involved in various cellular processes like chromatin remodeling, cell cycle, splicing, and actin nucleation, indicating the broad regulatory scope of lysine acetylation, potentially influenced by acetylvirescenine (Choudhary et al., 2009).
Metabolic Stress in Cancer Cells : In the context of cancer, acetylvirescenine might play a role in metabolic processes. For instance, acetyl-CoA synthetase 2 (ACSS2) promotes acetate utilization and maintains cancer cell growth under metabolic stress. This highlights the importance of acetate consumption in lipid biomass production within the tumor microenvironment, where acetylvirescenine might have a role (Schug et al., 2015).
Neurological Applications : Acetylvirescenine may have implications in neurology, as acetyl-CoA influences the acetylation profile of several proteins, including histones, controlling key cellular processes like energy metabolism, mitosis, and autophagy, both directly and via the epigenetic regulation of gene expression (Pietrocola et al., 2015).
Pharmacological Discovery : The identification of diterpenoid alkaloids such as 14-acetylvirescenine from natural sources like Delphinium uncinatum suggests the potential of acetylvirescenine in pharmacological discovery and drug development (Ulubelen et al., 1998).
Propriétés
IUPAC Name |
[(1S,2R,3R,4S,5R,6S,8R,9R,10S,13S,16S,17R)-11-ethyl-8,9,16-trihydroxy-6-methoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H39NO7/c1-5-26-11-22(12-31-3)7-6-18(28)25-15-8-14-16(32-4)9-23(29,19(15)20(14)33-13(2)27)24(30,21(25)26)10-17(22)25/h14-21,28-30H,5-12H2,1-4H3/t14-,15-,16+,17-,18+,19-,20+,21-,22+,23-,24-,25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFUNFQLCIKXQS-XKVAZESUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCC(C34C2CC(C31)(C5(CC(C6CC4C5C6OC(=O)C)OC)O)O)O)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2C[C@@]([C@H]31)([C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC(=O)C)OC)O)O)O)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H39NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetylvirescenine | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(3aS,4R,10aS)-2,6-diamino-10,10-dihydroxy-4-(hydroxymethyl)-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-9-yl] hydrogen sulfate](/img/structure/B560001.png)








![Sodium ((1,4-phenylenebis(methanylylidene))bis(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl-3-ylidene))dimethanesulfonate](/img/structure/B560017.png)



